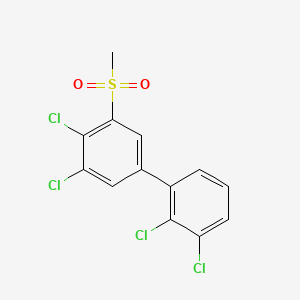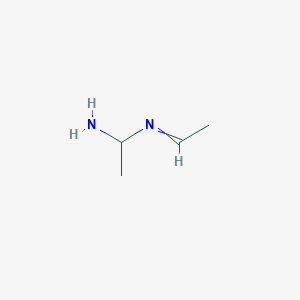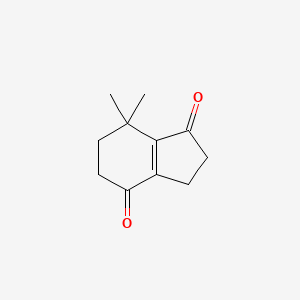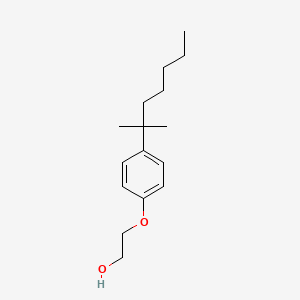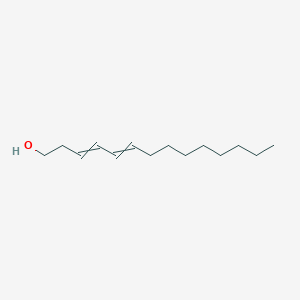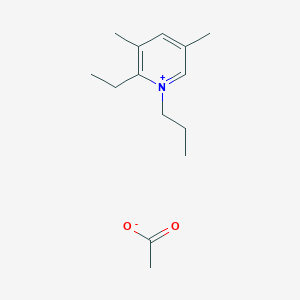
2-Ethyl-3,5-dimethyl-1-propylpyridin-1-ium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3,5-dimethyl-1-propylpyridin-1-ium acetate is an organic compound that belongs to the class of pyridinium salts These compounds are characterized by a positively charged nitrogen atom within a pyridine ring, paired with an acetate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,5-dimethyl-1-propylpyridin-1-ium acetate typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2-ethyl-3,5-dimethylpyridine with 1-bromopropane in the presence of a base such as potassium carbonate. The resulting 2-Ethyl-3,5-dimethyl-1-propylpyridine is then quaternized with acetic acid to form the pyridinium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-3,5-dimethyl-1-propylpyridin-1-ium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt back to the corresponding pyridine.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Pyridinium N-oxides.
Reduction: 2-Ethyl-3,5-dimethyl-1-propylpyridine.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethyl-3,5-dimethyl-1-propylpyridin-1-ium acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethyl-3,5-dimethyl-1-propylpyridin-1-ium acetate involves its interaction with molecular targets such as enzymes and receptors. The positively charged pyridinium ion can interact with negatively charged sites on proteins, affecting their function. Additionally, the acetate anion can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-3-methylimidazolium acetate: Another ionic liquid with similar applications in catalysis and organic synthesis.
N-Butylpyridinium acetate: Shares structural similarities and is used in similar research applications.
Uniqueness
2-Ethyl-3,5-dimethyl-1-propylpyridin-1-ium acetate is unique due to its specific alkyl substituents on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct properties and applications compared to other pyridinium salts.
Propriétés
Numéro CAS |
106084-46-2 |
|---|---|
Formule moléculaire |
C14H23NO2 |
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
2-ethyl-3,5-dimethyl-1-propylpyridin-1-ium;acetate |
InChI |
InChI=1S/C12H20N.C2H4O2/c1-5-7-13-9-10(3)8-11(4)12(13)6-2;1-2(3)4/h8-9H,5-7H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
ZFJMQHZRHXLLHC-UHFFFAOYSA-M |
SMILES canonique |
CCC[N+]1=CC(=CC(=C1CC)C)C.CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
![5-[(2,5-Dioxooxolan-3-yl)oxy]-5-oxopentanoate](/img/structure/B14340126.png)

![1-[4-(4,5,6,7-Tetrahydro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14340128.png)
![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)
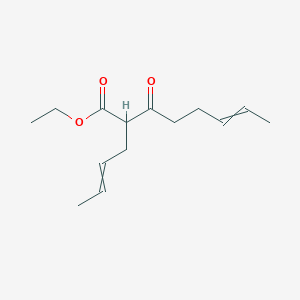
![(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine](/img/structure/B14340150.png)
